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molecular formula C13H9NO3S B8356833 N-(2-Thienylmethyloxy)phthalimide CAS No. 39685-80-8

N-(2-Thienylmethyloxy)phthalimide

Cat. No. B8356833
M. Wt: 259.28 g/mol
InChI Key: SIVLKUKUNCKWMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07906538B2

Procedure details

To a suspension of 2-thiophenemethanol (4.15 mL, 43.64 mmol), triphenylphosphine (12.59 g, 48.01 mmol) and N-hydroxyphthalimide (7.83 g, 48.01 mmol) in THF (120 mL) at 0° C. was added dropwise diethylazodicarboxylate (7.56 mL, 48.01 mmol) in THF (20 mL). The reaction mixture was allowed to stir for 15 h after which the solvent was removed under vacuum to dryness. Et2O (50 mL) was added to triturate the triphenylphosphine oxide and diethylhydrazinedicarboxylate, which was filtered off and washed with a little Et2O. The ethereal solution was concentrated under vacuum to give a residue which was filtered through a pad of silica (eluting with EtOAc/PE, 3:7). Removal of the solvent under reduced pressure afforded N-(thiophen-2-ylmethoxy)phthalimide (1.50 g, 13%), as a pale yellow solid.
Quantity
4.15 mL
Type
reactant
Reaction Step One
Quantity
12.59 g
Type
reactant
Reaction Step One
Quantity
7.83 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Name
diethylazodicarboxylate
Quantity
7.56 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:6][OH:7].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.O[N:28]1[C:32](=[O:33])[C:31]2=[CH:34][CH:35]=[CH:36][CH:37]=[C:30]2[C:29]1=[O:38].CCOC(/N=N/C(OCC)=O)=O>C1COCC1>[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:6][O:7][N:28]1[C:29](=[O:38])[C:30]2=[CH:37][CH:36]=[CH:35][CH:34]=[C:31]2[C:32]1=[O:33]

Inputs

Step One
Name
Quantity
4.15 mL
Type
reactant
Smiles
S1C(=CC=C1)CO
Name
Quantity
12.59 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
7.83 g
Type
reactant
Smiles
ON1C(C=2C(C1=O)=CC=CC2)=O
Name
Quantity
120 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
diethylazodicarboxylate
Quantity
7.56 mL
Type
reactant
Smiles
CCOC(=O)/N=N/C(=O)OCC
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
to stir for 15 h after which the solvent
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was removed under vacuum to dryness
ADDITION
Type
ADDITION
Details
Et2O (50 mL) was added
CUSTOM
Type
CUSTOM
Details
to triturate the triphenylphosphine oxide and diethylhydrazinedicarboxylate, which
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
washed with a little Et2O
CONCENTRATION
Type
CONCENTRATION
Details
The ethereal solution was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
to give a residue which
FILTRATION
Type
FILTRATION
Details
was filtered through a pad of silica (eluting with EtOAc/PE, 3:7)
CUSTOM
Type
CUSTOM
Details
Removal of the solvent under reduced pressure

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
S1C(=CC=C1)CON1C(C=2C(C1=O)=CC=CC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 13%
YIELD: CALCULATEDPERCENTYIELD 13.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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